molecular formula C9H7F4N5O B14248585 N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide CAS No. 473721-57-2

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide

Cat. No.: B14248585
CAS No.: 473721-57-2
M. Wt: 277.18 g/mol
InChI Key: JDGMTRUOBBRKNW-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a complex organic compound characterized by the presence of an azido group and multiple fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the azido group and fluorine atoms. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps like solvent replacement and freeze-drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonyl compounds, alkyl halides, and acid halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbonyl compounds can lead to the formation of Schiff bases, while reduction reactions can yield various amine derivatives .

Scientific Research Applications

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This interaction can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is unique due to the presence of multiple fluorine atoms and an azido group, which confer distinct chemical reactivity and stability. These features make it particularly useful in applications requiring high specificity and stability under various conditions .

Properties

CAS No.

473721-57-2

Molecular Formula

C9H7F4N5O

Molecular Weight

277.18 g/mol

IUPAC Name

N-(2-aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide

InChI

InChI=1S/C9H7F4N5O/c10-4-3(9(19)16-2-1-14)5(11)7(13)8(6(4)12)17-18-15/h1-2,14H2,(H,16,19)

InChI Key

JDGMTRUOBBRKNW-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N

Origin of Product

United States

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